Rauwolscine
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Overview
Description
Preparation Methods
Rauwolscine can be extracted from the bark, stem, and leaves of Rauwolfia species using a precipitation method involving alternate steps of acidification and alkalization along with the use of specific organic solvents . This method yields a higher quantity and purity of this compound compared to prior methods . Additionally, synthetic routes for this compound involve complex organic reactions, including enantioselective epoxidation and aldol reactions .
Chemical Reactions Analysis
Rauwolscine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, acetonitrile, and specific organic solvents . Major products formed from these reactions include arylamine derivatives, which are used as molecular probes for α2-adrenergic receptors .
Scientific Research Applications
Rauwolscine has a wide range of scientific research applications. In chemistry, it is used as a molecular probe for the localization and structural characterization of α2-adrenergic receptors . In biology and medicine, this compound is studied for its potential antibacterial, antioxidant, and antineoplastic properties . It is also used in the development of pre-workout supplements and weight loss products due to its stimulant effects .
Mechanism of Action
Rauwolscine acts predominantly as an α2-adrenergic receptor antagonist, blocking these receptors and increasing the levels of norepinephrine, epinephrine, and dopamine . It also functions as a partial agonist for 5-HT1A receptors and an antagonist for 5-HT2A and 5-HT2B receptors . This chemical shift contributes to its stimulant effects and potential to trigger anxiety .
Comparison with Similar Compounds
Rauwolscine is structurally similar to yohimbine, another alkaloid found in the yohimbe plant . Both compounds are known for their fat-burning properties and ability to block α2-adrenergic receptors . this compound is considered to be more potent and may have additional benefits . Other similar compounds include ajmalicine, corynanthine, and spegatrine .
Properties
CAS No. |
182509-57-5 |
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Molecular Formula |
C21H26N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tritiomethyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1/i1T |
InChI Key |
BLGXFZZNTVWLAY-XDGRAVGFSA-N |
SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Isomeric SMILES |
[3H]COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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